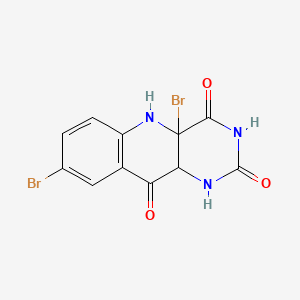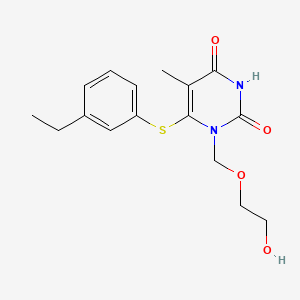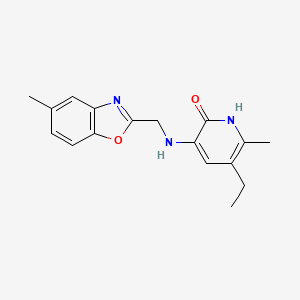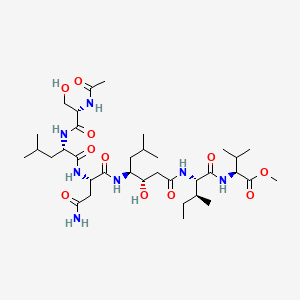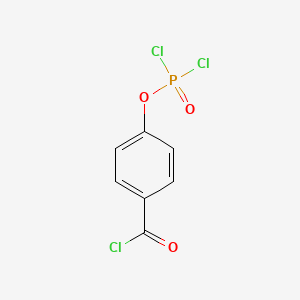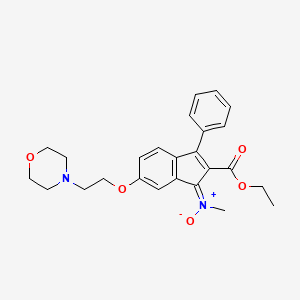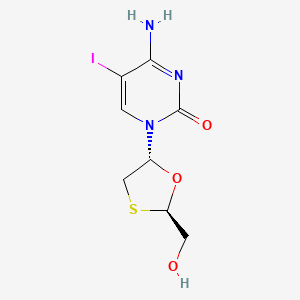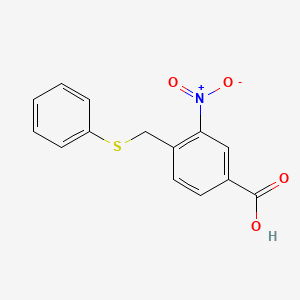
3-Nitro-4-((phenylthio)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitro-4-((phenylthio)methyl)benzoic acid is an organic compound characterized by a nitro group, a phenylthio group, and a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-((phenylthio)methyl)benzoic acid typically involves a multi-step process:
Thioether Formation: The phenylthio group is introduced via a nucleophilic substitution reaction. This can be done by reacting the nitro-substituted benzoic acid with thiophenol in the presence of a base like sodium hydroxide.
Oxidation: The final step involves the oxidation of the methyl group to a carboxylic acid, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts and Optimized Conditions: Use of specific catalysts and optimized temperature and pressure conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to sulfoxide or sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Halogens (chlorine, bromine) with Lewis acids like aluminum chloride.
Major Products
Sulfoxides and Sulfones: From oxidation of the phenylthio group.
Amino Derivatives: From reduction of the nitro group.
Halogenated Compounds: From electrophilic substitution reactions.
科学研究应用
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: The compound can act as a ligand, coordinating with metal ions to form complexes.
Biology and Medicine
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to disrupt microbial cell walls.
Anti-inflammatory Agents: Some derivatives exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammation.
Industry
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its aromatic structure and functional groups.
Polymer Additives: Incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.
作用机制
The mechanism by which 3-Nitro-4-((phenylthio)methyl)benzoic acid exerts its effects depends on its specific application:
Antimicrobial Action: The compound disrupts microbial cell walls or inhibits essential enzymes, leading to cell death.
Anti-inflammatory Action: It inhibits enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators.
相似化合物的比较
Similar Compounds
3-Nitrobenzoic Acid: Lacks the phenylthio group, making it less versatile in certain applications.
4-((Phenylthio)methyl)benzoic Acid: Lacks the nitro group, which reduces its reactivity in certain chemical reactions.
3-Nitro-4-methylbenzoic Acid: Lacks the phenylthio group, limiting its use in coordination chemistry and other applications.
Uniqueness
3-Nitro-4-((phenylthio)methyl)benzoic acid is unique due to the presence of both the nitro and phenylthio groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a valuable compound in research and industry.
属性
CAS 编号 |
103439-87-8 |
|---|---|
分子式 |
C14H11NO4S |
分子量 |
289.31 g/mol |
IUPAC 名称 |
3-nitro-4-(phenylsulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C14H11NO4S/c16-14(17)10-6-7-11(13(8-10)15(18)19)9-20-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) |
InChI 键 |
JLGNLQXTDHPWPO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SCC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


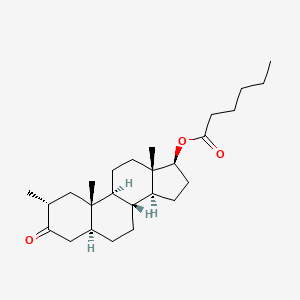
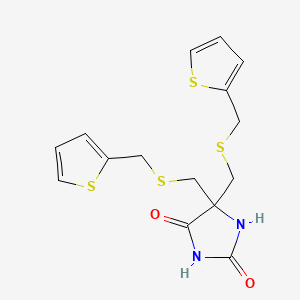
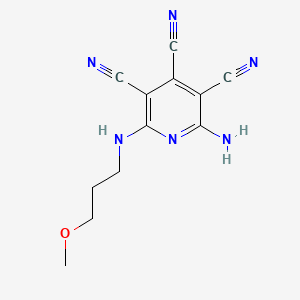
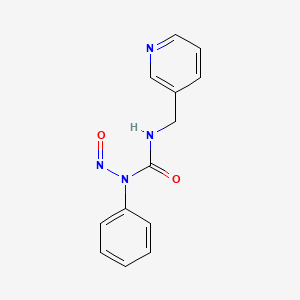
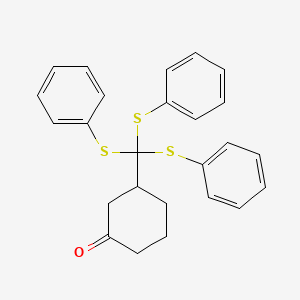
![7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12790031.png)
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12790037.png)
